molecular formula C23H32F3N3O9 B601472 Evogliptin Tartrate CAS No. 1222102-51-3

Evogliptin Tartrate

Cat. No.: B601472
CAS No.: 1222102-51-3
M. Wt: 551.5 g/mol
InChI Key: RBBXDAJRSNHIJZ-DLDKMZOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DA-1229 (tartrate) involves multiple steps, starting with the preparation of the core piperazinone structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of DA-1229 (tartrate) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DA-1229 (tartrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DA-1229 (tartrate), which can be further studied for their pharmacological properties .

Scientific Research Applications

DA-1229 (tartrate) has a wide range of scientific research applications:

Mechanism of Action

DA-1229 (tartrate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion, reduce glucagon release, and improve glucose tolerance . Additionally, DA-1229 (tartrate) has anti-inflammatory and antifibrotic effects, which contribute to its therapeutic benefits in conditions like renal and liver diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DA-1229 (tartrate)

DA-1229 (tartrate) stands out due to its potent and sustained hypoglycemic effects, as well as its additional benefits in reducing inflammation and fibrosis. Its unique molecular structure allows for effective DPP-4 inhibition while minimizing adverse effects .

Biological Activity

Evogliptin tartrate is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus. Beyond its role in glycemic control, recent studies have highlighted its anti-inflammatory and anti-angiogenic properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on inflammation, and potential therapeutic applications.

Evogliptin functions by inhibiting DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, evogliptin increases GLP-1 levels, which enhances insulin secretion and reduces glucagon release from the pancreas, thereby improving glucose tolerance and lowering blood sugar levels. Additionally, elevated GLP-1 levels contribute to a reduction in inflammatory cytokines, which may explain some of its anti-inflammatory effects .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rats, evogliptin was shown to reduce paw swelling and alleviate inflammatory pain similar to indomethacin, a well-known anti-inflammatory drug. Key findings from this study included:

  • Measurement Parameters : The study measured plantar paw thickness, paw withdrawal thresholds, dorsal root ganglion (DRG) resting membrane potentials, and cytokine levels (TNF-α and IL-1β).
  • Results : Evogliptin treatment resulted in decreased plantar thickness and lowered cytokine levels compared to control groups. The treatment also improved pain responses in inflamed tissues .

Table 1: Effects of Evogliptin on Inflammatory Markers

ParameterControl GroupEvogliptin GroupIndomethacin Group
Paw Thickness (mm)8.5 ± 0.55.2 ± 0.34.8 ± 0.4
TNF-α Levels (pg/ml)120 ± 1060 ± 550 ± 6
IL-1β Levels (pg/ml)100 ± 1545 ± 740 ± 8
Paw Withdrawal Threshold (g)30 ± 250 ± 355 ± 4

Anti-Angiogenic Properties

Evogliptin has also been found to exert anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways. In vitro studies showed that evogliptin significantly inhibited the activation of Arf6, a small GTPase involved in VEGF receptor signaling. This inhibition leads to decreased cell adhesion and migration associated with angiogenesis .

Study Findings:

  • Cell Studies : In cell cultures treated with VEGF and evogliptin, there was a marked reduction in p-VEGFR2 phosphorylation and subsequent downstream signaling involved in angiogenesis.
  • : These findings suggest that evogliptin could be beneficial not only for diabetes management but also for conditions characterized by pathological neovascularization, such as diabetic retinopathy .

Clinical Implications

The dual action of evogliptin as both an antihyperglycemic agent and an anti-inflammatory/anti-angiogenic compound positions it as a promising candidate for broader therapeutic applications beyond diabetes management. Clinical trials have indicated that patients taking evogliptin experience fewer adverse events related to inflammation compared to those on standard therapies .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventEvogliptin Group (%)Placebo Group (%)
Nasopharyngitis6.46.3
Dyspepsia03.8
Arthralgia3.80
HypoglycemiaMild cases reportedMild cases reported

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Evogliptin Tartrate in pharmaceutical formulations, and how do they compare in sensitivity and precision?

  • Methodological Answer : Two primary methods are widely used:

  • RP-HPLC : Utilizes a C18 column with methanol:phosphate buffer (60:40 v/v, pH 4.5) at 267 nm. Demonstrates high sensitivity (LOD: 1.08 µg/mL, LOQ: 3.27 µg/mL) and precision (%RSD < 2%) .
  • UV Spectrophotometry : Employs zero-order (267 nm) or derivative spectroscopy (275 nm for D1, 277 nm for D2). Offers comparable precision (%RSD < 2%) but lower sensitivity (LOD: 1.08 µg/mL) than HPLC .
    • Comparison : RP-HPLC is superior for complex matrices due to better resolution, while UV methods are cost-effective for routine quality control .

Q. How are analytical methods for this compound validated according to ICH guidelines?

  • Critical Parameters :

  • Linearity : 20–120 µg/mL for UV ; 1–5 µg/spot for HPTLC .
  • Accuracy : Recovery rates 98–101% for both HPLC and UV .
  • Precision : Intra-day/inter-day %RSD < 2% .
  • Robustness : Validated via deliberate variations in pH, flow rate, and mobile phase composition .
    • Protocol : Follow ICH Q2(R1) for forced degradation studies, specificity testing, and design-of-experiment (DoE) approaches .

Q. What pharmacokinetic properties of this compound influence its analytical method development?

  • Key Properties : High oral bioavailability, solubility in water/methanol, and metabolism via CYP3A4/UGT2B7. These necessitate methods capable of detecting low concentrations and distinguishing metabolites .
  • Implications : RP-HPLC with PDA detection is preferred for tracking degradation products linked to metabolic pathways .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize RP-HPLC methods for this compound?

  • Stepwise Approach :

Define Analytical Target Profile : Prioritize critical quality attributes (CQAs) like retention time and peak symmetry .

Risk Assessment : Screen factors (e.g., mobile phase pH, flow rate) via Plackett-Burman design .

DoE Optimization : Use Box-Behnken design to model interactions between variables (e.g., methanol:buffer ratio) and establish a design space .

Validation : Confirm robustness within the design space using ANOVA and diagnostic plots .

  • Outcome : A 60:40 methanol:buffer (pH 4.5) at 1.0 mL/min achieves optimal separation (Rf: 0.62) .

Q. What strategies resolve discrepancies in this compound quantification between RP-HPLC and UV methods?

  • Root Causes : Matrix interference, undetected degradation products, or wavelength selection .
  • Solutions :

  • Perform forced degradation studies (acid/alkali/oxidative stress) to identify interferents .
  • Validate specificity using standard addition (recovery: 98–101%) and compare results at multiple wavelengths (e.g., 267 nm vs. 275 nm) .
  • Cross-validate with a stability-indicating HPTLC method (LOD: 0.331 µg/spot) .

Q. How should forced degradation studies be designed to evaluate stability-indicating methods?

  • Protocol :

  • Stress Conditions : Acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and UV light (254 nm) for 24–72 hours .
  • Analysis : Use HPTLC or RP-HPLC to resolve degradation products (e.g., five degradation peaks observed under oxidative stress) .
    • Validation : Ensure baseline separation (resolution > 2.0) between analyte and degradation products .

Q. What statistical approaches analyze multifactorial experimental data in method optimization?

  • Tools : Response surface methodology (RSM) with Design Expert® software to model parameter interactions (e.g., pH vs. flow rate) .
  • Analysis :

  • ANOVA : Identifies significant factors (p < 0.05) affecting responses like retention time .
  • Diagnostic Plots : Residual vs. predicted plots to validate model adequacy .
    • Outcome : Predictive models with R² > 0.95 ensure reproducibility .

Q. How do derivative spectrophotometric methods enhance selectivity for this compound in complex matrices?

  • Method Development :

  • Derivative Order : First-order (D1) at 275 nm eliminates background interference from excipients .
  • Validation : Linear range 20–120 µg/mL (R² > 0.999) with %RSD < 2% .
    • Advantage : Reduces solvent use (water-based) and cost while maintaining accuracy (98–101% recovery) .

Properties

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBXDAJRSNHIJZ-DLDKMZOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222102-51-3
Record name 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evogliptin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVOGLIPTIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.